Cas no 1804035-87-7 (4-Ethoxy-3-ethylphenylhydrazine)
4-Ethoxy-3-ethylphenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 4-Ethoxy-3-ethylphenylhydrazine
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- Inchi: 1S/C10H16N2O/c1-3-8-7-9(12-11)5-6-10(8)13-4-2/h5-7,12H,3-4,11H2,1-2H3
- InChI Key: PDXMDWAHDWEMSY-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1CC)NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- XLogP3: 2.3
- Topological Polar Surface Area: 47.3
4-Ethoxy-3-ethylphenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000748-250mg |
4-Ethoxy-3-ethylphenylhydrazine |
1804035-87-7 | 98% | 250mg |
680.00 USD | 2021-05-31 | |
| Alichem | A250000748-500mg |
4-Ethoxy-3-ethylphenylhydrazine |
1804035-87-7 | 98% | 500mg |
1,029.00 USD | 2021-05-31 | |
| Alichem | A250000748-1g |
4-Ethoxy-3-ethylphenylhydrazine |
1804035-87-7 | 98% | 1g |
1,769.25 USD | 2021-05-31 |
4-Ethoxy-3-ethylphenylhydrazine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-Ethoxy-3-ethylphenylhydrazine
Comprehensive Overview of 4-Ethoxy-3-ethylphenylhydrazine (CAS No. 1804035-87-7): Properties, Applications, and Industry Insights
4-Ethoxy-3-ethylphenylhydrazine (CAS No. 1804035-87-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a phenylhydrazine derivative, it features an ethoxy group at the 4-position and an ethyl group at the 3-position of the benzene ring, which significantly influences its reactivity and solubility. Researchers are increasingly exploring its potential as a key intermediate in synthesizing heterocyclic compounds, particularly in the development of crop protection agents and bioactive molecules.
The compound’s physicochemical properties—including a molecular weight of 180.24 g/mol and moderate lipophilicity—make it suitable for cross-coupling reactions and catalyzed transformations. Recent studies highlight its role in palladium-catalyzed aminations, a trending topic in green chemistry forums. With the rise of sustainable synthesis methods, 4-Ethoxy-3-ethylphenylhydrazine is being evaluated for atom-economical pathways, aligning with the industry’s focus on E-factor reduction.
In pharmaceutical contexts, this compound’s hydrazine moiety enables the construction of pyrazole and indazole scaffolds—structural motifs prevalent in kinase inhibitors. A 2023 Journal of Medicinal Chemistry review noted derivatives of 4-Ethoxy-3-ethylphenylhydrazine as potential anti-inflammatory agents, addressing growing interest in chronic disease management. Its electron-donating substituents enhance metabolic stability, a hot topic in drug discovery optimization discussions.
From an analytical perspective, advanced techniques like HPLC-MS and NMR spectroscopy are critical for characterizing CAS 1804035-87-7 due to its sensitivity to oxidation. Laboratories emphasize nitrogen-blanketed storage protocols, reflecting broader concerns about compound stability in fine chemical supply chains. These practices resonate with quality control trends in GMP-compliant synthesis.
The agrochemical sector values 4-Ethoxy-3-ethylphenylhydrazine for designing herbicide metabolites, particularly amid rising demand for selective weed control solutions. Patent analyses reveal its incorporation into pro-herbicide formulations that degrade into eco-friendly byproducts—a response to tightening environmental regulations worldwide. This aligns with Google Trends data showing increased searches for "degradable agrochemicals" and "low-residue crop solutions".
Market projections indicate steady growth for phenylhydrazine derivatives, driven by their versatility in material science applications. For instance, CAS 1804035-87-7 serves as a precursor for conductive polymers in flexible electronics—a sector experiencing 18% annual growth according to MarketsandMarkets. Such data underscores the compound’s relevance beyond traditional chemistry domains.
Regulatory compliance remains paramount when handling 4-Ethoxy-3-ethylphenylhydrazine. While not classified as hazardous under current REACH guidelines, proper PPE protocols (gloves, goggles) are recommended during handling. This precautionary approach mirrors industry-wide shifts toward enhanced safety standards, frequently discussed in laboratory management webinars.
Future research directions may explore enzyme-mediated derivatization of this compound, leveraging biocatalysis advancements. With biotech firms investing heavily in green enzymatic processes, 1804035-87-7 could become a test case for chemo-enzymatic hybrid synthesis—a topic generating 320% more PubMed citations since 2020.
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